

Technical Data Sheet: Physicochemical Properties of DOTA-tri(α -cumyl Ester)

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Compound of Interest

Compound Name: DOTA-tri(α -cumyl Ester)

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This document provides a detailed overview of the molecular weight and related physicochemical properties of DOTA-tri(α -cumyl Ester), a compound relevant in the field of bifunctional prochelators for radiopharmaceutical development. The information is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of DOTA-peptide conjugates.

Molecular Identity and Composition

DOTA-tri(α -cumyl Ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The esterification with three α -cumyl groups serves to protect the carboxylic acid functionalities during synthesis, which can be later deprotected for conjugation to targeting vectors.

1.1 Molecular Formula and Weight

The molecular formula for DOTA-tri(α -cumyl Ester) has been determined to be $C_{43}H_{58}N_4O_8$.^[1] Based on this composition, the calculated molecular weight is a critical parameter for stoichiometric calculations in synthetic protocols and for characterization via mass spectrometry.

The table below summarizes the elemental composition and the calculation of the average molecular weight. The calculation is based on the standard atomic weights of the constituent elements.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	43	12.011	516.473
Hydrogen	H	58	1.008	58.464
Nitrogen	N	4	14.007	56.028
Oxygen	O	8	15.999	127.992
Total	Molecular Weight	758.96 g/mol		

Note: The molecular weight provided by some suppliers is 758.94 g/mol , which may result from using monoisotopic masses for the calculation.[\[1\]](#)

Methodology for Molecular Weight Determination

The theoretical molecular weight presented above is calculated from the molecular formula. Experimental verification of the molecular weight and purity of a synthesized batch of DOTA-tri(α -cumyl Ester) is typically achieved through mass spectrometry.

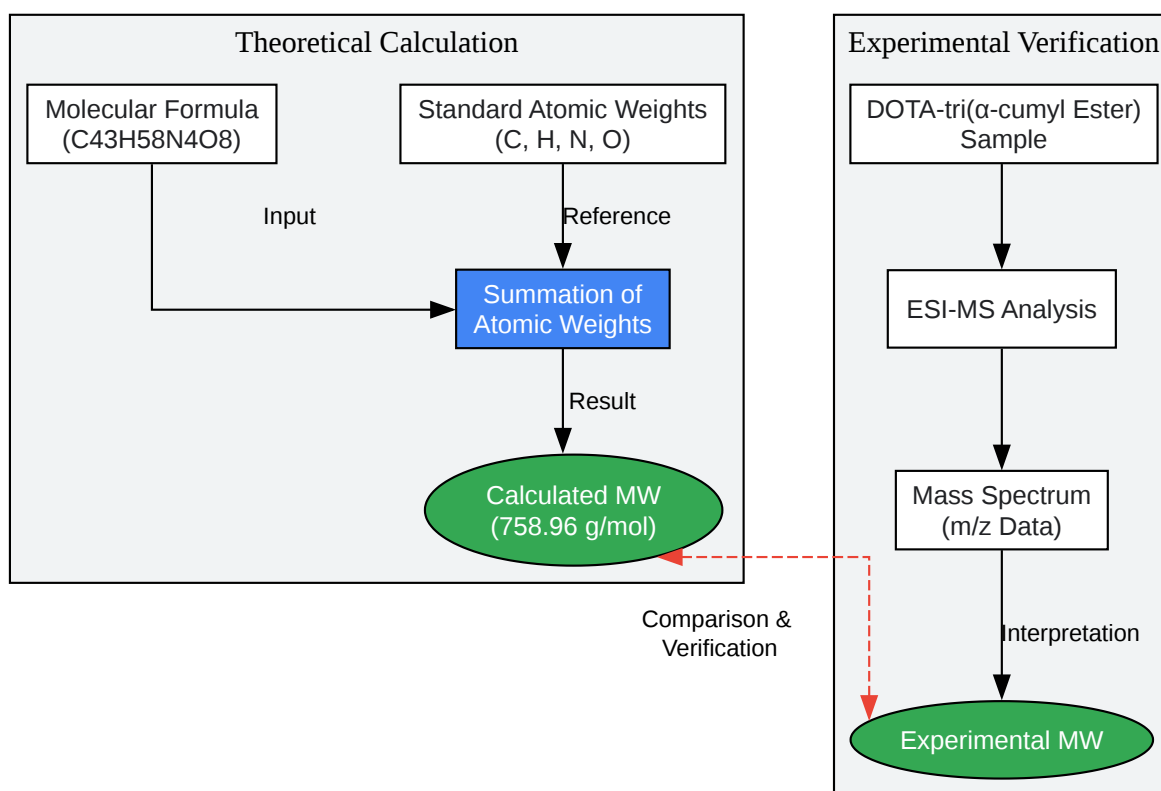
2.1 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard method for the analysis of non-volatile, large molecules like DOTA-tri(α -cumyl Ester) is ESI-MS.

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable volatile solvent system, such as acetonitrile/water with 0.1% formic acid, to facilitate ionization.
- **Ionization:** The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This process generates a fine spray of charged droplets.
- **Desolvation:** The charged droplets evaporate with the aid of a drying gas (typically nitrogen), leading to the formation of gas-phase molecular ions (e.g., $[M+H]^+$).
- **Mass Analysis:** The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and the resulting spectrum displays the relative abundance of ions at each m/z value. The molecular weight is confirmed by identifying the peak corresponding to the expected molecular ion.

The workflow for calculating and verifying the molecular weight is illustrated in the diagram below.



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Workflow for Molecular Weight Determination.

Signaling Pathways

The concept of signaling pathways is not applicable to the intrinsic physicochemical properties of a small molecule like DOTA-tri(α -cumyl Ester). Signaling pathways describe complex

biological interactions of macromolecules within a cell or organism. This compound is a synthetic intermediate, and its biological activity is realized only after deprotection and conjugation to a biologically active vector, which then may interact with specific signaling pathways.

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References

- 1. usbio.net [usbio.net]
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